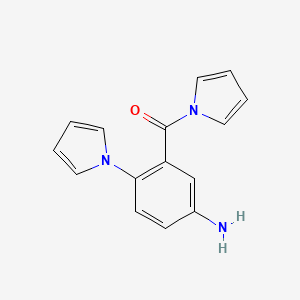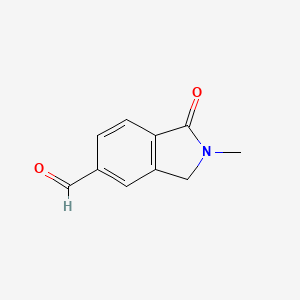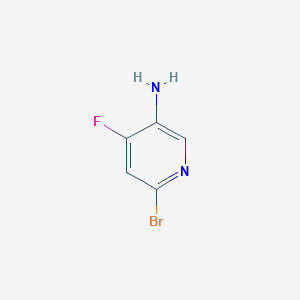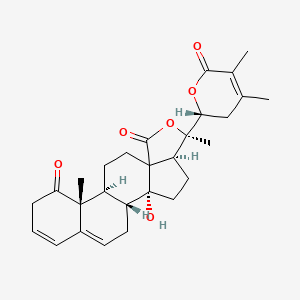
Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile oxide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process . The reaction conditions often include refluxing in a suitable solvent like ethanol or toluene for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby inhibiting their activity . This inhibition can result in antimicrobial, antiviral, or anticancer effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,4-oxadiazole-3-carboxylate
- Ethyl 1,2,3-thiadiazole-5-carboxylate
- Methyl 1,3,4-oxadiazole-2-carboxylate
Uniqueness
Methyl 4-Ethyl-1,2,5-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 4-position and the carboxylate group at the 3-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 4-ethyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4-5(6(9)10-2)8-11-7-4/h3H2,1-2H3 |
InChI Key |
XSBLEERPJXXCCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NON=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)
![[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B13908287.png)


![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)


![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)

![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)

